molecular formula C12H9NO3S2 B2600993 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one CAS No. 876546-80-4

2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one

Cat. No. B2600993
M. Wt: 279.33
InChI Key: AATZDBMUMAGGIE-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated that derivatives of thiazolidine, such as those related to the compound of interest, have been synthesized and evaluated for their anticancer properties. For instance, a study by de Melo Rêgo et al. (2017) synthesized thiazacridine derivatives and evaluated their anticancer potential. These compounds showed selective cytotoxicity towards hematopoietic neoplastic cells, indicating their potential for cancer therapy, especially in leukemia and lymphoma models (de Melo Rêgo et al., 2017).

Antimicrobial and Antineoplastic Activities

Another study by Atamanyuk et al. (2013) reported the synthesis of thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety, which exhibited moderate selectivity against melanoma cells and promising antimycobacterial activity. This highlights the compound's potential utility in developing treatments for infectious diseases and cancer (Atamanyuk et al., 2013).

Antischistosomal Activity

Elaasar and Saied (2008) explored the thiation of thiazolidines, leading to compounds with pronounced antischistosomal activity. This suggests that modifications of the thiazolidine core structure, such as the one described in your compound, could yield significant therapeutic agents for treating schistosomiasis, a parasitic disease (Elaasar & Saied, 2008).

Electrochemical Properties and Heavy Metal Complexation

Ungureanu et al. (2021) characterized the electrochemical properties of thiazolidin-4-ones, suggesting their potential as ligands for complexing heavy metals. This indicates their possible application in environmental remediation or analytical chemistry (Ungureanu et al., 2021).

DNA Binding and Topoisomerase I Inhibition

Lafayette et al. (2013) investigated thiazacridine and imidazacridine derivatives for their DNA binding and topoisomerase I inhibition activities. Such studies underscore the potential for thiazolidine derivatives in developing novel anticancer agents that target DNA replication and cell division processes (Lafayette et al., 2013).

properties

IUPAC Name

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c14-11-10(18-12(17)13-11)6-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6H,3-4H2,(H,13,14,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZDBMUMAGGIE-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one

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